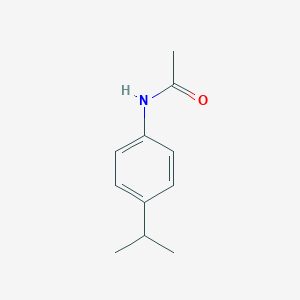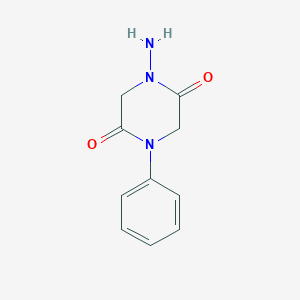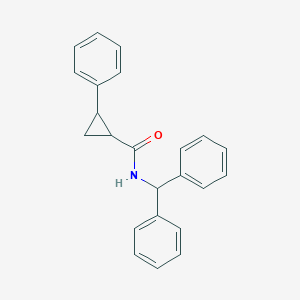
N-(Diphenylmethyl)-2-phenylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Diphenylmethyl)-2-phenylcyclopropane-1-carboxamide, commonly referred to as DPC, is a cyclopropane-based compound with potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
DPC acts as a positive allosteric modulator of GABAA receptors, binding to a site distinct from the benzodiazepine binding site. This results in an increase in the potency and efficacy of GABA, the major inhibitory neurotransmitter in the brain. DPC has been shown to enhance the effects of GABA in a concentration-dependent manner, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane.
Biochemische Und Physiologische Effekte
DPC has been shown to have anxiolytic effects in animal models, reducing anxiety-related behaviors without affecting locomotor activity or memory. The compound has also been found to have anticonvulsant properties, reducing the severity and frequency of seizures in animal models. In addition, DPC has been shown to enhance the effects of other GABAA receptor modulators such as benzodiazepines, suggesting that it may have therapeutic potential for anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DPC is its high potency and selectivity for GABAA receptors. This makes it a useful tool for studying the role of GABAA receptors in neuronal function and behavior. However, one limitation of DPC is its relatively short duration of action, which may limit its usefulness in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on DPC. One area of interest is the development of more potent and selective GABAA receptor modulators based on the structure of DPC. Another area of interest is the investigation of the therapeutic potential of DPC for anxiety disorders and other neurological conditions. Finally, further studies are needed to elucidate the mechanism of action and physiological effects of DPC, as well as its potential limitations and side effects.
Synthesemethoden
Several methods have been reported for the synthesis of DPC. One of the most commonly used methods involves the reaction of 2-phenylcyclopropane-1-carboxylic acid with diphenylmethyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as lithium aluminum hydride to obtain DPC in high yield and purity.
Wissenschaftliche Forschungsanwendungen
DPC has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to act as a positive allosteric modulator of GABAA receptors, which are involved in the regulation of neuronal excitability and anxiety. DPC has also been found to enhance the effects of other GABAA receptor modulators such as benzodiazepines, suggesting that it may have therapeutic potential for anxiety disorders.
Eigenschaften
CAS-Nummer |
5230-70-6 |
|---|---|
Produktname |
N-(Diphenylmethyl)-2-phenylcyclopropane-1-carboxamide |
Molekularformel |
C23H21NO |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
N-benzhydryl-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C23H21NO/c25-23(21-16-20(21)17-10-4-1-5-11-17)24-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-22H,16H2,(H,24,25) |
InChI-Schlüssel |
KHDFIBIXXCAAKP-UHFFFAOYSA-N |
SMILES |
C1C(C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)

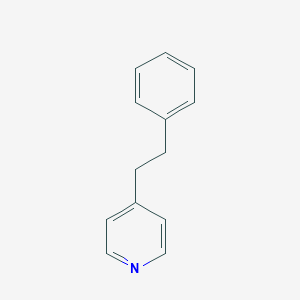

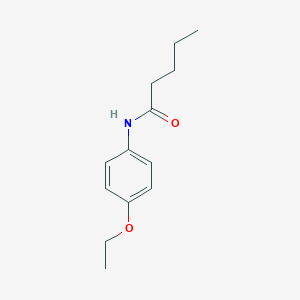
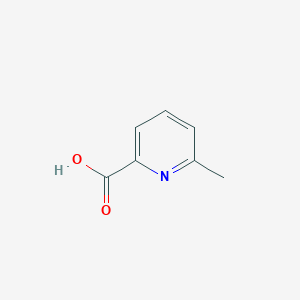


![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)

